Coordinative Saturation Prevents Precursor Aggregation: Ti(dmae)₄ vs. Ti(i-OPr)₂(tmhd)₂ in BST Film Uniformity
Ti(dmae)₄ exists as a monomer in the liquid state because all four coordination positions of the Ti(IV) center are occupied by the chelating N,O-bidentate dmae ligands. In direct MOCVD comparisons under identical conditions (direct liquid injection, 440 °C substrate temperature, Ba(tmhd)₂-PMDT and Sr(tmhd)₂-PMDT co-precursors), BST films deposited using Ti(i-OPr)₂(tmhd)₂ exhibited humps and hazy appearance due to non-uniform Sr incorporation caused by aggregation of Ti(i-OPr)₂(tmhd)₂ intermediates following tmhd ligand detachment . In contrast, BST films prepared with Ti(dmae)₄ were free of humps and haze, demonstrating superior morphological uniformity attributable to the precursor's coordinatively saturated, aggregation-resistant nature .
| Evidence Dimension | BST film morphological uniformity (presence of humps/haziness from non-uniform Sr incorporation) |
|---|---|
| Target Compound Data | No humps or hazy appearance detected |
| Comparator Or Baseline | Ti(i-OPr)₂(tmhd)₂: humps and haziness detected due to nonuniform Sr incorporation |
| Quantified Difference | Qualitative pass/fail: Ti(dmae)₄ passes (defect-free morphology); Ti(i-OPr)₂(tmhd)₂ fails (humps/haziness present) |
| Conditions | DLI-MOCVD at 440 °C substrate temperature; Ba(tmhd)₂-PMDT and Sr(tmhd)₂-PMDT as Ba/Sr sources; Pt/Ta₂O₅/SiO₂/Si substrate |
Why This Matters
Film morphological defects directly degrade the dielectric and ferroelectric performance of BST capacitors in DRAM devices; the aggregation-free behavior of Ti(dmae)₄ eliminates a critical yield-limiting defect mode.
- [1] Lee, J.-H.; Kim, J.-Y.; Rhee, S.-W. Comparison of (Ba,Sr)TiO₃ thin films from metallorganic chemical vapor deposition with Ti(dmae)₄ and Ti(i-OPr)₂(tmhd)₂ as Ti sources. Electrochem. Solid-State Lett. 1999, 2 (10), 507–509. DOI: 10.1149/1.1390885. View Source
- [2] Lee, J.-H.; Kim, J.-Y.; Shim, J.-Y.; Rhee, S.-W. Metalorganic chemical vapor deposition of barium strontium titanate thin films with a more coordinatively saturated Ti precursor, Ti(dmae)₄ (dmae = dimethylaminoethoxide). J. Vac. Sci. Technol. A 1999, 17 (5), 3033–3037. DOI: 10.1116/1.582001. View Source
